Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
tert-Butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a tert-butoxycarbonyl (Boc) protecting group and a 2-oxoethyl substituent at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, enabling selective derivatization of both the azetidine and cyclobutane rings to access novel chemical spaces complementary to piperidine-based systems . Its synthesis involves scalable routes, such as cyclization and oxidation strategies, making it valuable for drug discovery pipelines .
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-10(7-13)4-5-15/h5,10H,4,6-9H2,1-3H3 |
InChI Key |
PGWBDWLVHBDDKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CC=O |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclization via Tosyl Protection and Reductive Amination
- Step 1 : Lithium aluminum hydride (LiAlH₄) reduction of bicyclic lactam derivatives.
- Step 2 : Tosyl (Ts) protection of the secondary amine.
- Step 3 : Ring closure using o-nitrobenzenesulfonamide and potassium carbonate.
- Step 4 : Deprotection with thiophenol to yield the spirocyclic amine.
- Step 5 : Boc protection with tert-butyl dicarbonate (Boc₂O) under alkaline conditions.
Route 2: Direct Spirocyclization from Ethyl Cyanoacetate
- Step 1 : Alkylation of ethyl cyanoacetate with bis(2-chloroethyl) ether.
- Step 2 : Cyclization under basic conditions (K₂CO₃).
- Step 3 : Sodium borohydride (NaBH₄) reduction of the nitrile group.
- Step 4 : Boc protection to finalize the 6-oxo intermediate.
Yield : 76% for the cyclization step.
Synthesis of Tert-Butyl 6-(2-Oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate
The 2-oxoethyl group is introduced via functionalization of the 6-oxo intermediate. Three strategies are proposed:
Alkylation-Ester Hydrolysis-Decarboxylation Pathway
Alkylation :
- React tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with ethyl bromoacetate in the presence of a strong base (e.g., LDA).
- Product : Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2173992-27-1).
- Conditions : Tetrahydrofuran (THF), −78°C to room temperature.
- Yield : ~80% (analogous to benzyl Grignard reactions in CN102442934A).
Ester Hydrolysis :
Decarboxylation :
Wittig Reaction Approach
Wittig Reagent Preparation :
Olefination :
Hydrogenation and Oxidation :
Theoretical Yield : ~50–60% (based on similar spirocyclic transformations).
Reductive Amination with Glyoxal
Reductive Amination :
Boc Protection :
Challenges : Competing over-alkylation may require careful stoichiometric control.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Alkylation-Decarboxylation | High scalability; uses stable reagents | Multi-step; decarboxylation efficiency | ~50% |
| Wittig Reaction | Direct ketone introduction | Requires air-free conditions; costly reagents | ~55% |
| Reductive Amination | Single-step functionalization | Low regioselectivity; byproduct formation | ~40% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the tert-butyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic scaffolds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues at Position 6
The 6-position of 2-azaspiro[3.3]heptane derivatives is critical for modulating reactivity and biological activity. Key analogues include:
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : Features a ketone group at position 6, enabling nucleophilic additions (e.g., Grignard reactions) .
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate : The hydroxyl group allows esterification or etherification, useful in prodrug development .
- tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: The amine facilitates amide bond formation, expanding applications in peptidomimetics .
- tert-Butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate : Synthesized via LiAlH4 reduction of ester precursors, this derivative is used in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Diazaspiro Derivatives
Compounds like 2,6-diazaspiro[3.3]heptanes (e.g., tert-butyl 6-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate) introduce a second nitrogen, enhancing hydrogen-bonding capacity and rigidity. These derivatives are prominent in antagonists for retinol-binding protein 4 (RBP4) and dopamine D3 receptor ligands .
Physicochemical Properties
Key Research Findings
The 6-oxo derivative’s synthesis is 85% efficient via cyclization, outperforming traditional piperidine-based routes .
Diazaspiro compounds exhibit 10-fold higher potency in RBP4 binding assays compared to monocyclic analogues .
PROTACs derived from 6-(2-hydroxyethyl) derivatives achieve >90% androgen receptor degradation at 1 µM .
Biological Activity
Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate, also known as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
The compound has the following chemical identifiers:
- CAS Number : 1181816-12-5
- Molecular Formula : CHN\O
- IUPAC Name : tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
The structure of the compound features a spirocyclic framework, which is significant for its biological interactions.
Synthesis
Two efficient and scalable synthetic routes have been developed for the production of this compound. These methods allow for the generation of this bifunctional compound, which serves as a versatile intermediate for further chemical modifications . The synthesis typically involves the reaction of tert-butyl derivatives with various reagents under controlled conditions.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential pharmacological properties:
1. Antimicrobial Activity
Research indicates that compounds related to this compound exhibit antimicrobial properties. Studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics .
2. Anticancer Properties
Preliminary investigations have suggested that this compound may possess anticancer activity. In vitro studies demonstrated that it can inhibit the proliferation of certain cancer cell lines, indicating a need for further exploration in cancer therapeutics .
3. Neuroprotective Effects
The spirocyclic structure of this compound is associated with neuroprotective effects in models of neurodegeneration. It has been observed to modulate pathways involved in neuronal survival and apoptosis, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study published in Organic Letters assessed the antimicrobial efficacy of various derivatives based on the azaspiro framework. The results indicated that certain modifications to the tert-butyl group enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells .
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The compound showed significant inhibition of cell growth at micromolar concentrations, warranting further investigation into its mechanism of action .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate, and what key reaction conditions influence yield?
- Methodological Answer : Two primary approaches are derived from related spirocyclic compounds:
-
Route 1 (Oxo Intermediate) : Start with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (). Introduce the 2-oxoethyl group via nucleophilic addition or alkylation. For example, Grignard reagents or Wittig reactions could be employed, though specific conditions for this step require optimization (e.g., solvent choice, temperature control) .
-
Route 2 (Functionalization of Ethyl Derivatives) : Reduce tert-butyl 6-(2-ethoxy-2-oxoethyl) derivatives (e.g., using DIBAL-H in THF at room temperature) to yield hydroxyl intermediates, followed by oxidation (e.g., PCC or Swern oxidation) to install the ketone group ().
-
Key Factors : Reaction temperature, stoichiometry of reducing/oxidizing agents, and purification methods (e.g., silica gel chromatography) critically impact yield. For instance, DIBAL-H reductions require strict anhydrous conditions to avoid side reactions.
- Data Table : Comparison of Synthetic Routes
Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Spirocyclic Core : Distinct splitting patterns for axial/equatorial protons (δ 3.5–4.5 ppm, J ~9–10 Hz).
- tert-Butyl Group : Singlet at δ 1.42 ppm (9H).
- 2-Oxoethyl Group : Ketone carbon at ~208–210 ppm (13C NMR); adjacent methylene protons as a triplet (δ 2.5–2.8 ppm).
- HRMS : Confirm molecular formula (e.g., C12H19NO3 requires [M+H]+ = 226.1438). Discrepancies >2 ppm suggest impurities.
- Polarimetry : For chiral derivatives, optical rotation ([α]D) verifies enantiopurity (e.g., [α]20D = ±20–44° for sulfinyl derivatives).
Advanced Research Questions
Q. How can stereochemical outcomes at the spirocyclic core be controlled during substitutions or derivatization?
- Methodological Answer :
-
Chiral Auxiliaries : Use tert-butylsulfinyl groups to induce asymmetry. For example, (R)-tert-butylsulfinyl derivatives yield predictable stereochemistry via chelation-controlled reduction (LiAlH4/THF, −40°C).
-
Catalytic Asymmetric Synthesis : Employ palladium catalysts with chiral ligands (e.g., BINAP) for cross-coupling reactions (). Optimize solvent (toluene) and temperature (110°C) to enhance enantiomeric excess.
-
Analysis : Monitor stereochemistry via NOESY (nuclear Overhauser effects) or X-ray crystallography (if crystalline).
- Data Table : Stereochemical Control Strategies
| Method | Reagents/Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| Sulfinyl Auxiliary | LiAlH4, THF, −40°C | Predominant R-configuration | |
| Pd/BINAP Catalysis | Toluene, 110°C | Up to 95% ee |
Q. What strategies resolve contradictions in biological activity when modifying substituents on the azaspiroheptane core?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., hydroxyl, bromo, ethynyl) and assess solubility, logP, and target binding (). For example:
-
Hydroxyl Groups : Increase solubility (e.g., tert-butyl 6-hydroxy derivatives) but may reduce membrane permeability.
-
Bromo Substituents : Enhance electrophilic reactivity but risk off-target effects.
-
Contradiction Analysis : If a 2-oxoethyl derivative shows lower activity than hydroxyethyl analogs, evaluate steric hindrance vs. electronic effects using DFT calculations or crystallography.
- Data Table : Substituent Effects on Properties
Q. How can computational methods guide the optimization of synthetic routes or predict reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for key steps (e.g., spirocyclization energy barriers).
- Retrosynthetic Analysis : Use tools like Synthia or Reaxys to identify feasible pathways (e.g., prioritizing tert-butyl protection/deprotection steps).
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
